molecular formula C13H15BrN2O2 B8122343 tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate

tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate

Cat. No.: B8122343
M. Wt: 311.17 g/mol
InChI Key: IIHONTQNUOYEJZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate (CAS: 2340293-48-1) is a brominated pyrrolopyridine derivative with the molecular formula C₁₃H₁₅BrN₂O₂ and molecular weight 311.19 . The compound features a bicyclic pyrrolo[3,2-b]pyridine core substituted with a bromine atom at position 6 and a tert-butyl ester group at the acetamide side chain. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents.

Properties

IUPAC Name

tert-butyl 2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)8-16-5-4-10-11(16)6-9(14)7-15-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHONTQNUOYEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolopyridine core play crucial roles in binding to the target site, leading to modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Pyrrolopyridine Derivatives

tert-Butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate (CAS: 754214-95-4)
  • Molecular Formula : C₁₃H₁₅BrN₂O₂
  • Molecular Weight : 311.17
  • Key Differences: Bromine substitution at position 5 on the pyrrolo[2,3-b]pyridine core (vs. position 6 in the target compound).
tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate (CAS: 1281987-68-5)
  • Molecular Formula : C₁₅H₁₇N₃O₃ (inferred from structure)
  • Key Differences :
    • Pyrrolo[2,3-c]pyridine core with an acetyl group at position 3.
    • The acetyl group enhances electrophilicity, making it more reactive toward nucleophilic agents compared to brominated analogs .

Halogenated Pyridine Derivatives

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS: 1142192-48-0)
  • Molecular Formula : C₁₁H₁₄BrClN₂O₂
  • Molecular Weight : 321.60
  • Key Differences :
    • Pyridine core (vs. pyrrolopyridine) with bromine at position 6 and chlorine at position 2.
    • The carbamate group (vs. ester) may confer higher hydrolytic stability but lower reactivity in esterification reactions .

Structural and Functional Comparison Table

Compound Name CAS Number Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound 2340293-48-1 Pyrrolo[3,2-b]pyridine 6-Bromo, tert-butyl ester 311.19 Ester
tert-Butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate 754214-95-4 Pyrrolo[2,3-b]pyridine 5-Bromo, tert-butyl ester 311.17 Ester
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 Pyridine 6-Bromo, 2-chloro, carbamate 321.60 Carbamate
tert-Butyl 2-(3-acetyl-pyrrolo[2,3-c]pyridin-1-yl)acetate 1281987-68-5 Pyrrolo[2,3-c]pyridine 3-Acetyl, tert-butyl ester ~303.32* Ester, Ketone

*Calculated molecular weight based on inferred formula.

Research Findings and Implications

Reactivity Differences :

  • Bromine at position 6 (target compound) vs. 5 (CAS 754214-95-4) influences regioselectivity in palladium-catalyzed cross-couplings. Position 6 bromine may favor coupling at the pyridine ring over the pyrrole moiety .
  • The carbamate group in CAS 1142192-48-0 reduces susceptibility to hydrolysis compared to ester-containing analogs, making it preferable for prolonged storage .

Biological Activity :

  • Pyrrolopyridine derivatives (e.g., target compound) exhibit higher binding affinity to kinase domains than pyridine-based analogs due to enhanced π-π stacking interactions .

Synthetic Utility :

  • The acetyl group in CAS 1281987-68-5 facilitates condensation reactions, whereas brominated analogs are more suited for halogen-metal exchange reactions .

Biological Activity

tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by its pyrrolopyridine core and a tert-butyl ester group, has garnered attention for its interactions with various biological targets, suggesting possible applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrN2O2. The presence of a bromine atom enhances its chemical reactivity, while the tert-butyl group contributes to its lipophilicity and stability. The compound's structure can be represented as follows:

tert butyl 2 6 bromo 1H pyrrolo 3 2 b pyridin 1 yl acetate\text{tert butyl 2 6 bromo 1H pyrrolo 3 2 b pyridin 1 yl acetate}

Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibitory activity. Preliminary studies have shown that it can effectively inhibit certain enzymes that are critical in various biochemical pathways. For instance, compounds with similar structures have been noted for their anti-cancer properties due to their ability to inhibit specific kinases and other targets involved in tumor growth and proliferation .

Receptor Interaction

The compound's derivatives are being explored for their ability to interact with specific receptors. Molecular docking studies suggest that this compound may bind effectively to certain G-protein coupled receptors (GPCRs), which play pivotal roles in many physiological processes . This interaction could potentially lead to the development of novel therapeutic agents targeting these receptors.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Anti-Cancer Properties : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of related pyrrolopyridine derivatives in inhibiting cancer cell proliferation .
  • Neuroprotective Effects : Another research effort indicated that certain analogs may provide neuroprotective benefits by modulating neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
  • Kinetic Assays : Kinetic assays performed on enzyme interactions revealed that the compound exhibits competitive inhibition against specific targets, further validating its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds and their biological activities:

Compound NameStructureNotable FeaturesBiological Activity
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylateStructureDifferent substitution patternPotential anti-cancer activity
tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylateStructureAdditional methyl groupsEnhanced lipophilicity
6-Bromo-1H-pyrrolo[3,2-b]pyridineStructureBase structure without ester functionalityBasic pharmacological profile

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetic acid tert-butyl ester can react with a pre-functionalized pyrrolo[3,2-b]pyridine core under basic conditions. A two-step approach is often used: (1) bromination at the 6-position of the pyrrolo[3,2-b]pyridine scaffold, followed by (2) esterification or alkylation using tert-butyl bromoacetate. Reaction monitoring via LCMS (e.g., m/z 757 [M+H]+ as in Example 324 ) and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical.

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
A combination of techniques is used:

  • X-ray crystallography to confirm the spatial arrangement of the pyrrolo-pyridine ring and ester group, as demonstrated in analogous compounds with similar crystal packing (e.g., hydrogen-bonded chains along [100] direction ).
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify substituent positions and tert-butyl group integrity.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ± 0.001 Da).

Advanced: What strategies improve coupling efficiency during synthesis, particularly for brominated intermediates?

Answer:
Key optimization parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Solvent system : Polar aprotic solvents like DMF or DMSO enhance reactivity for SNAr (nucleophilic aromatic substitution) at the 6-bromo position .
  • Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and byproduct formation.
  • In-situ monitoring : Use HPLC (e.g., retention time 1.23 minutes under SQD-FA05 conditions ) to track intermediate consumption.

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl esters in pyrrolo-pyridine systems ).
  • Dynamic NMR experiments : For detecting rotational barriers in the tert-butyl group.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts or optimize crystal packing .
  • Alternative ionization methods : Use MALDI-TOF or ESI-MS to confirm molecular weight if LCMS data is ambiguous.

Basic: What purification methods are recommended for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) to separate brominated byproducts.
  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials.
  • Prep-HPLC : For high-purity applications, employ C18 columns with acetonitrile/water mobile phases (0.1% TFA modifier) .

Advanced: How can computational modeling aid in understanding the compound’s reactivity?

Answer:

  • Docking studies : To predict binding interactions in drug-discovery contexts (e.g., kinase inhibition).
  • Reaction pathway simulation : Software like Schrödinger’s Jaguar can model SNAr mechanisms at the 6-bromo position.
  • Crystal structure prediction : Tools like Mercury (CCDC) validate hydrogen-bonding patterns observed experimentally .

Advanced: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent ester hydrolysis.
  • Light sensitivity : Amber vials mitigate degradation of the brominated aromatic system.
  • Moisture control : Use molecular sieves in storage containers, as the tert-butyl ester is prone to hydrolysis in humid conditions .

Basic: What analytical techniques are critical for assessing purity?

Answer:

  • HPLC : Reverse-phase methods with UV detection at 254 nm (≥95% purity threshold).
  • Elemental analysis : Confirm C, H, N, Br content within ±0.4% of theoretical values.
  • TLC : Silica plates with fluorescent indicator (e.g., hexane/EtOAc 1:1) to monitor reaction progress.

Advanced: How does steric hindrance from the tert-butyl group influence reactivity?

Answer:

  • Steric effects : The bulky tert-butyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability but requiring harsher conditions for hydrolysis.
  • Conformational analysis : NOESY NMR can reveal spatial interactions between the tert-butyl group and pyrrolo-pyridine ring .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

  • Intermediate synthesis : Used to prepare kinase inhibitors or PROTACs via Suzuki-Miyaura coupling at the 6-bromo position.
  • Pharmacophore modification : The pyrrolo-pyridine core is a privileged scaffold in targeting ATP-binding pockets .

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